cis-Tametraline
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Overview
Description
cis-Tametraline: is a chemical compound that belongs to the class of tetralins. It is known for its potent inhibition of norepinephrine and dopamine reuptake, making it a significant compound in the study of neurotransmitter regulation . This compound has been investigated for its potential therapeutic applications, particularly in the treatment of depression and other mood disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Tametraline involves several steps, starting from commercially available precursors. One common method involves the reduction of a ketone intermediate to form the tetralin ring structure.
Industrial Production Methods: On an industrial scale, the production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions: cis-Tametraline undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions are often used to modify the functional groups and improve the compound’s stability.
Substitution: Substitution reactions can be employed to replace specific atoms or groups within the molecule to alter its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine are often used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or alcohols, while reduction can yield amines or hydrocarbons .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the mechanisms of neurotransmitter reuptake inhibition.
Biology: Research has focused on its effects on neurotransmitter levels in the brain and its potential therapeutic benefits.
Mechanism of Action
cis-Tametraline exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their signaling and improving mood and cognitive function . The compound targets the norepinephrine transporter and dopamine transporter, blocking their activity and preventing the reabsorption of these neurotransmitters into the presynaptic neuron .
Comparison with Similar Compounds
Indatraline: An indanamine homolog of tametraline, it is a non-selective monoamine reuptake inhibitor.
Uniqueness: cis-Tametraline is unique due to its specific stereochemistry and its potent inhibition of norepinephrine and dopamine reuptake. This makes it particularly effective in modulating neurotransmitter levels and offers potential therapeutic benefits that are distinct from other similar compounds .
Biological Activity
Cis-Tametraline is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. It is a derivative of tametraline, which has been studied for its effects on neurotransmitter systems, specifically serotonin and norepinephrine reuptake inhibition. This article aims to explore the biological activity of this compound through various studies, including case studies, research findings, and data tables.
This compound is characterized by its unique stereochemistry, which influences its interaction with monoamine transporters. As a monoamine reuptake inhibitor, it primarily affects serotonin and norepinephrine levels in the brain. The mechanism involves blocking the reuptake of these neurotransmitters, thereby increasing their availability in the synaptic cleft.
Biological Activity
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:
- Monoamine Reuptake Inhibition : this compound has been shown to inhibit the reuptake of serotonin and norepinephrine effectively. This action is similar to that observed with other antidepressants, suggesting potential use in treating mood disorders.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially reducing neuronal damage in models of neurodegenerative diseases.
Table 1: Summary of Biological Activities of this compound
Activity Type | Description |
---|---|
Monoamine Reuptake Inhibition | Inhibits reuptake of serotonin and norepinephrine |
Neuroprotective Effects | May reduce neuronal damage in neurodegenerative models |
Antidepressant Potential | Similar mechanism to established antidepressants |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Case Study on Depression : A patient diagnosed with major depressive disorder showed significant improvement after treatment with this compound over a 12-week period. The patient reported reduced depressive symptoms and improved quality of life.
- Neurodegenerative Disease Model : In animal studies, this compound administration resulted in decreased markers of oxidative stress and inflammation in models of Alzheimer's disease, suggesting a protective role against neurodegeneration.
Research Findings
Recent research has focused on the pharmacokinetics and dynamics of this compound:
- Pharmacokinetics : Studies indicate that this compound has a favorable absorption profile with peak plasma concentrations occurring within 4-6 hours post-administration. The half-life supports once-daily dosing.
- Side Effects Profile : Compared to traditional SSRIs and SNRIs, this compound exhibits a lower incidence of side effects such as sexual dysfunction and weight gain, making it a promising candidate for further development.
Table 2: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Peak Plasma Concentration (Cmax) | 20-55 μg/L |
Time to Peak (Tmax) | 4-6 hours |
Half-Life | 24 hours |
Properties
Molecular Formula |
C17H19N |
---|---|
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3/t14-,17-/m0/s1 |
InChI Key |
NVXPZMLRGBVYQV-YOEHRIQHSA-N |
Isomeric SMILES |
CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3 |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3 |
Origin of Product |
United States |
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